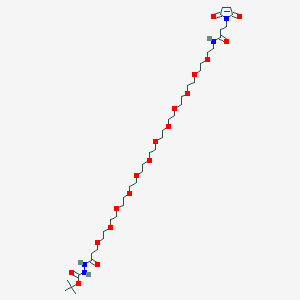

MAL-PEG12-t-boc-hydrazide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Site-Specific Protein Modification

One significant application of MAL-PEG12-t-boc-hydrazide is in site-specific protein modification, notably in protein PEGylation. A study described a novel method for site-specific C-terminal PEGylation of recombinant proteins, leveraging hydrazide functionality for site-specific modification through hydrazone-forming ligation reactions. This approach was demonstrated to retain the biological activity of modified proteins, such as interferons, suggesting its potential for creating therapeutic proteins with enhanced properties (Thom et al., 2011).

Drug Release Systems

Hydrazide-containing compounds have been investigated for their application in developing hydrolytically-labile linkers for controlled drug release. For instance, peptide amphiphiles incorporating hydrazones were explored for the tunable release of drugs from nanofiber gels, indicating the utility of hydrazide derivatives in designing responsive drug delivery systems (Matson & Stupp, 2011).

Tissue Engineering

In tissue engineering, hydrazide-functionalized poly(ethylene glycol) (PEG) compounds have been used to create degradable hydrogels with tunable properties. These hydrogels are designed for 3D cell culture supports, offering controlled degradation and cell release, crucial for tissue regeneration applications (Boehnke et al., 2015).

Photoreactive Polymer Synthesis

Another innovative application includes the synthesis of photoreactive PEG-based polymers for on-demand hydrogel fabrication. Hydrazide-functionalized PEG is utilized alongside aldehyde-functionalized PEG to form hydrazone-linked hydrogels, which can be selectively cleaved upon UV irradiation. This approach finds applications in controlled release and 3D scaffold fabrication for biomedical applications (Sokolovskaya et al., 2014).

Functionalization of Polymeric Materials

Functionalization of polymeric materials to enhance their properties or to introduce new functionalities is another area of application. For example, the catalytic hydrazination of polyethylene glycol (PEG) backbones introduces hydrazino groups, which could potentially be used to modify the compatibility and mechanical properties of composite materials (Chen et al., 2020).

Propiedades

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N4O18/c1-39(2,3)61-38(48)42-41-35(45)7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-8-40-34(44)6-9-43-36(46)4-5-37(43)47/h4-5H,6-33H2,1-3H3,(H,40,44)(H,41,45)(H,42,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYHTOQZUQBMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MAL-PEG12-t-boc-hydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)